molecular formula C8H11NO2S B2625334 3-Methanesulfonyl-5-methylaniline CAS No. 1335140-36-7

3-Methanesulfonyl-5-methylaniline

Cat. No.: B2625334
CAS No.: 1335140-36-7
M. Wt: 185.24
InChI Key: VLMIXAJDCYUUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-5-methylaniline is an aromatic amine derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 3 and a methyl (-CH₃) group at position 5 of the benzene ring. The methanesulfonyl group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and influencing reactivity in further synthetic modifications. The methyl group at position 5 acts as a weak electron-donating group, modulating electronic effects and lipophilicity. Such compounds are often intermediates in pharmaceuticals, such as kinase inhibitors or receptor antagonists, where sulfonyl groups enhance binding affinity .

Properties

IUPAC Name

3-methyl-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-7(9)5-8(4-6)12(2,10)11/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMIXAJDCYUUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-5-methylaniline typically involves the sulfonation of 5-methylaniline. One common method includes the reaction of 5-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Scientific Research Applications

3-Methanesulfonyl-5-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-5-methylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as an electrophile in various biochemical pathways, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Compound Name Substituent Positions & Groups Molecular Formula Molecular Weight CAS Number Key Applications/Properties
3-Methanesulfonyl-5-methylaniline 3: -SO₂CH₃; 5: -CH₃ C₈H₁₁NO₂S 201.24* N/A Hypothesized intermediate for kinase inhibitors
5-(Ethylsulfonyl)-2-methoxyaniline 5: -SO₂C₂H₅; 2: -OCH₃ C₉H₁₃NO₃S 227.27 N/A VEGFR2 pharmacophoric fragment; synthesized via nitration/reduction
5-Chloro-2-(methylsulfonyl)aniline 5: -Cl; 2: -SO₂CH₃ C₇H₈ClNO₂S 217.66 29124-54-7 Potential halogenated intermediate; higher reactivity due to Cl
3-Methoxy-5-(methylsulfonyl)aniline 3: -OCH₃; 5: -SO₂CH₃ C₈H₁₁NO₃S 201.24 62606-02-4 Research chemical; stored at RT, light-sensitive
5-[2-(Hydroxyethyl)sulfonyl]-2-methoxyaniline 5: -SO₂CH₂CH₂OH; 2: -OCH₃ C₉H₁₃NO₄S 243.27 7425-81-2 Hydrophilic derivative; used in dye synthesis

*Calculated based on substituent contributions.

2.1 Structural and Electronic Effects
  • Substituent Position : The position of sulfonyl and alkyl/alkoxy groups significantly impacts reactivity. For example, 3-Methoxy-5-(methylsulfonyl)aniline (CAS 62606-02-4) has reversed substituent positions compared to the target compound, leading to distinct electronic profiles. The methoxy group (-OCH₃) in position 3 is electron-donating, while the methylsulfonyl group in position 5 is electron-withdrawing, creating a polarized ring system.
  • Lipophilicity: Replacing methoxy (-OCH₃) with methyl (-CH₃) increases lipophilicity (e.g., this compound vs.
2.3 Pharmacological Relevance
  • VEGFR2 Inhibition : 5-(Ethylsulfonyl)-2-methoxyaniline is a key fragment in VEGFR2 inhibitors, suggesting sulfonyl groups enhance target binding. The target compound’s methyl group may offer steric or hydrophobic advantages in similar applications.
  • Solubility and Stability: Sulfonyl-containing compounds like 3-Methoxy-5-(methylsulfonyl)aniline require protection from light and moisture during storage, as noted in . The target compound likely shares these stability concerns.

Biological Activity

3-Methanesulfonyl-5-methylaniline, with the CAS number 1335140-36-7, is a compound of significant interest due to its potential biological activities. This article summarizes available research findings, including its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C8H11NO2S
  • Molecular Weight : 189.25 g/mol
  • Structural Features : The compound consists of a methanesulfonyl group attached to a 5-methyl aniline structure, which is believed to influence its biological interactions.

Biological Activity Overview

Research on this compound indicates various biological activities, particularly in the fields of pharmacology and toxicology. Notably, studies have explored its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

One of the prominent areas of study involves the compound's efficacy against cancer cells. In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung carcinoma) and NCI-H23.
  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM in these cell lines, indicating moderate potency against tumor growth .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Studies indicate that the compound can trigger apoptosis in cancer cells, evidenced by increased Annexin V staining in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (µM)Biological Activity
This compound10 - 30Antiproliferative in A549 cells
Staurosporine1.52Strong anticancer activity
3-(Morpholinomethyl)benzofuran1.48High antiproliferative activity

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • In vitro Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in lung cancer models, suggesting its potential as a lead compound for drug development .
  • Mechanistic Insights : Further research indicated that the compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways, enhancing its profile as a candidate for anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.